

Comparative Guide: Mass Fragmentation Pattern of trans-3-Decene [(E)-3-Decene]

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Compound of Interest

Compound Name: *trans-3-Decene*

CAS No.: 19398-37-9

Cat. No.: B1175629

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Executive Summary

The identification of **trans-3-decene** (

) via Electron Ionization Mass Spectrometry (EI-MS) presents a classic challenge in isomeric differentiation. While the molecular ion (

) at

140 confirms the molecular weight, it is the fragmentation fingerprint—specifically the Allylic Shift—that distinguishes it from its positional isomers (e.g., 1-decene, 5-decene).

Critical Insight: Standard EI-MS is insufficient to definitively distinguish **trans-3-decene** from its stereoisomer **cis-3-decene** due to the loss of stereochemical information upon high-energy ionization (70 eV). However, EI-MS is highly effective at distinguishing **trans-3-decene** from positional isomers. This guide details the diagnostic "Allylic Series" (

41

55

69

83) and provides a definitive protocol using DMDS derivatization for absolute structural confirmation.

The Mechanistic Baseline: Why **trans-3-Decene** Fragments This Way

To interpret the spectrum, one must understand the driving force of alkene fragmentation: Allylic Cleavage.

In high-energy EI, the double bond stabilizes the carbocation formed by cleaving the bond beta to the vinylic carbons. For **trans-3-decene**, the double bond is located between C3 and C4.

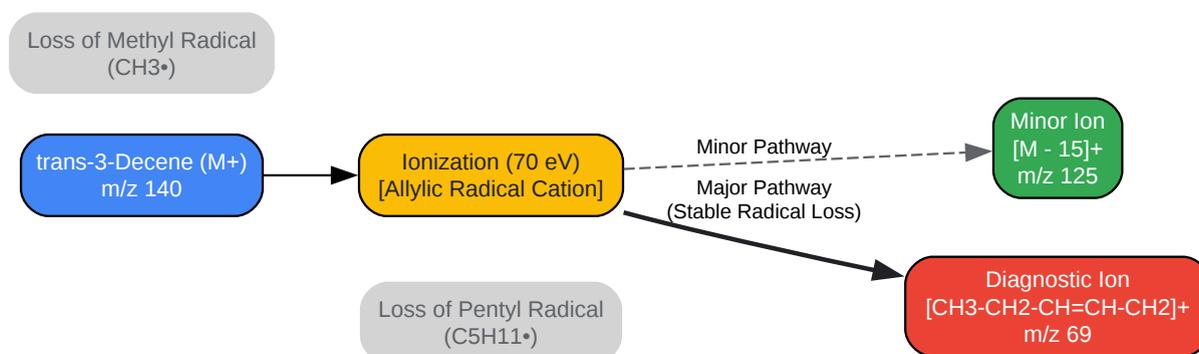
The Diagnostic Pathway

- Structure:
- Allylic Carbons: C2 and C5.
- Beta-Cleavage Sites:
 - Site A (Minor): Cleavage of C1–C2 bond. Loss of Methyl radical (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">). Result: Ion at 125. (Energetically less favorable).[1][2]
 - Site B (Major): Cleavage of C5–C6 bond. Loss of Pentyl radical (). Result: Pentenylylium ion () at 69.

This mechanism makes

69 the diagnostic base peak (or near base peak) for 3-decene, distinguishing it from isomers where the double bond location shifts the cleavage site.

Visualization: The Allylic Cleavage Workflow



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Caption: Figure 1. The dominant fragmentation pathway for 3-decene is the cleavage of the C5-C6 bond, yielding the diagnostic m/z 69 ion.

Comparative Analysis: The "Allylic Series"

The power of MS lies in comparison. The table below demonstrates how the "Allylic Shift" moves the diagnostic peak by 14 mass units (

) as the double bond moves deeper into the chain.

Table 1: Diagnostic Ion Shift for Decene Isomers

Isomer	Double Bond Position	Primary Allylic Loss (Radical)	Diagnostic Ion ()	Secondary Features
1-Decene	C1=C2	Heptyl ()	41 ()	Strong McLafferty at 42
2-Decene	C2=C3	Hexyl ()	55 ()	spectra nearly identical
3-Decene	C3=C4	Pentyl ()	69 ()	Target Analyte
4-Decene	C4=C5	Butyl ()	83 ()	Also shows 55 (Ethyl loss)
5-Decene	C5=C6	Propyl ()	97 ()	High symmetry reduces complexity

Key Differentiator: If your spectrum shows a base peak at

69 with significant abundance, and lacks the strong

42 of the terminal alkene, you likely have 3-decene.

The Stereochemistry Problem (cis vs. trans)

The Limitation: Standard EI-MS cannot reliably distinguish (E)-3-decene from (Z)-3-decene.

The energy imparted during ionization (70 eV) is significantly higher than the rotational barrier of the double bond, often causing isomerization before fragmentation.

The Solution (GC Retention): You must rely on Gas Chromatography retention indices (RI).

- General Rule: On non-polar columns (e.g., DB-5MS, HP-5), the trans (E) isomer typically elutes before the cis (Z) isomer due to more efficient packing/lower boiling point, though this can reverse on highly polar columns.

- Action: Run a standard mixture containing both isomers to establish retention times.

Advanced Protocol: DMDS Derivatization (The "Gold Standard")

If you require absolute confirmation of the double bond position (e.g., for patent filings or regulatory submissions) and cannot rely on retention time matching alone, you must use Dimethyl Disulfide (DMDS) Derivatization.

Why? DMDS adds across the double bond, "locking" the position. The resulting adduct fragments between the sulfur carbons, yielding mathematically predictable ions that are unique to the double bond location.

Experimental Workflow (DMDS)

- Reagents: Dissolve 1 mg sample in 200 μ L Hexane. Add 50 μ L DMDS and 10 μ L Iodine solution (60 mg/mL in ether).
- Reaction: Heat at 40°C for 4 hours (or overnight).
- Quench: Add 5% aqueous
to remove excess iodine. Extract organic layer.
- Analysis: Inject into GC-MS.

Interpretation of 3-Decene-DMDS Adduct

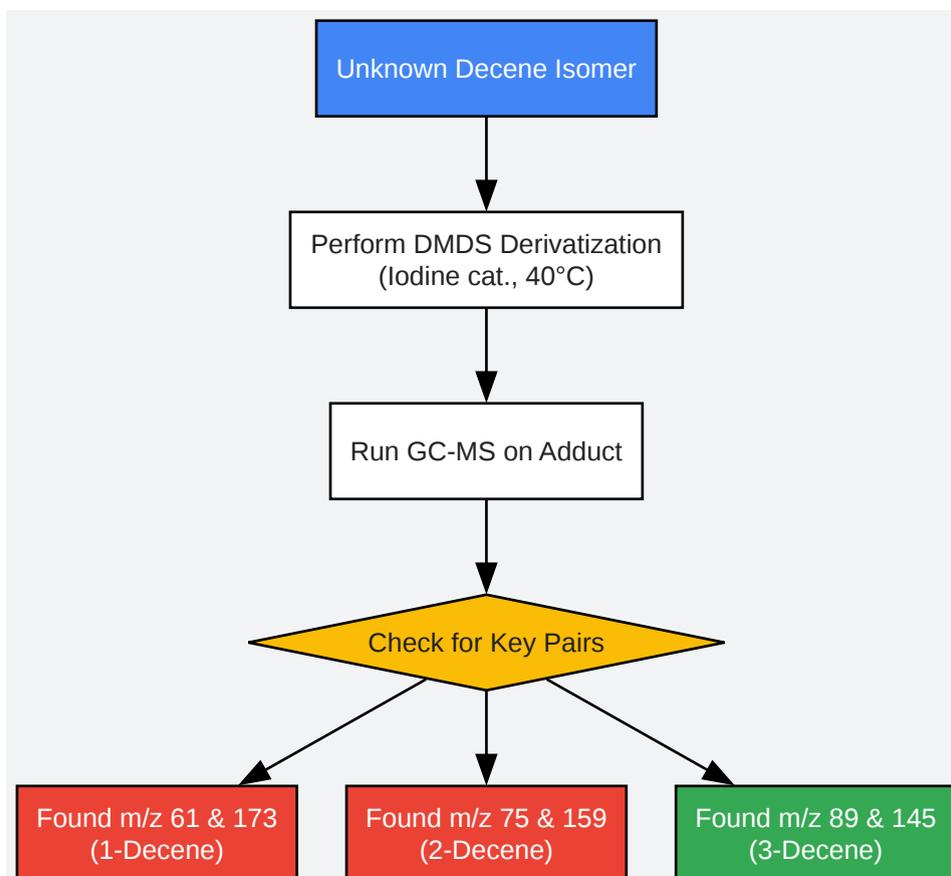
- Precursor:
-> MW 234.
- Cleavage: Between C3 and C4.
- Fragment A (Head):
 - Mass =
- Fragment B (Tail):

- Mass =

Conclusion: The presence of

89 and 145 is absolute proof of the 3-ene position.

Visualization: DMDS Decision Tree



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Caption: Figure 2. Decision tree for identifying decene isomers using DMDS adduct fragmentation ions.

References

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